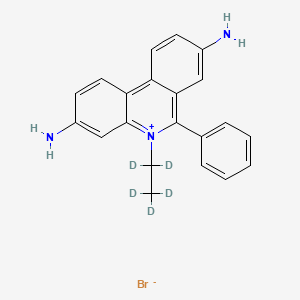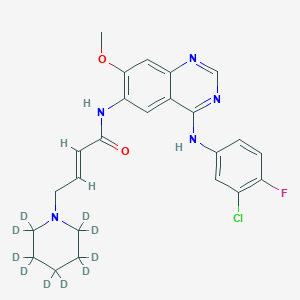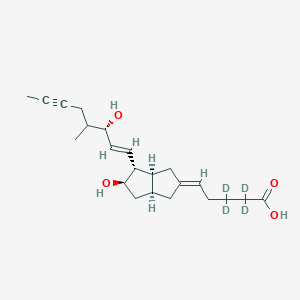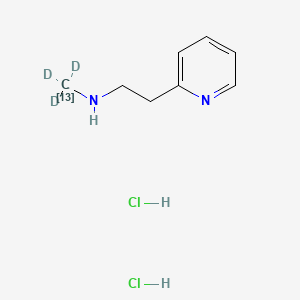
di-Ellipticine-RIBOTAC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-Ellipticine-RIBOTAC: is a bifunctional small molecule that effectively diminishes the r(G4C2) repeat expansion associated with c9ALS/FTD both in vitro and in vivo . This compound showcases therapeutic potential in amyotrophic lateral sclerosis (ALS) models . It is part of the RIBOTAC (Ribonuclease Targeting Chimera) class of molecules, which are designed to target and degrade specific RNA sequences .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of di-Ellipticine-RIBOTAC involves the conjugation of ellipticine derivatives with RNA-binding ligands. The reaction conditions typically include:
Solvents: Dimethyl sulfoxide (DMSO), methanol, or ethanol.
Catalysts: Palladium-based catalysts for coupling reactions.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures (25-50°C).
Purification: Chromatographic techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure consistency and efficiency. The process would include:
Batch Reactors: For initial synthesis and coupling reactions.
Continuous Flow Reactors: For large-scale production and purification.
Quality Control: Rigorous testing using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to ensure product purity and consistency.
化学反应分析
Types of Reactions:
Oxidation: Di-Ellipticine-RIBOTAC can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Sodium azide, potassium cyanide, and halogenated solvents.
Major Products:
Oxidation Products: Oxidized derivatives of ellipticine.
Reduction Products: Reduced forms of the ellipticine moiety.
Substitution Products: Substituted ellipticine derivatives with various functional groups.
科学研究应用
Chemistry:
RNA Targeting: Di-Ellipticine-RIBOTAC is used to target and degrade specific RNA sequences, making it a valuable tool in studying RNA biology and function.
Biology:
Gene Expression Studies: It is used to modulate gene expression by degrading specific RNA molecules, providing insights into gene regulation mechanisms.
Medicine:
Therapeutic Potential: this compound has shown promise in treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) by targeting and degrading pathogenic RNA.
Industry:
作用机制
Di-Ellipticine-RIBOTAC exerts its effects by binding to specific RNA sequences and recruiting ribonucleases to degrade the target RNA . The molecular targets include the r(G4C2) repeat expansions associated with c9ALS/FTD . The pathways involved in its mechanism of action include:
RNA Binding: The compound binds to the target RNA sequence.
Ribonuclease Recruitment: It recruits ribonucleases to the bound RNA.
RNA Degradation: The ribonucleases degrade the target RNA, reducing its levels and associated pathogenic effects.
相似化合物的比较
Ellipticine: A natural product with anticancer properties, known for its DNA intercalation and topoisomerase II inhibition.
PROTACs: Proteolysis targeting chimeras that degrade proteins by recruiting E3 ligases.
Other RIBOTACs: Compounds designed to degrade specific RNA sequences by recruiting ribonucleases.
Uniqueness: Di-Ellipticine-RIBOTAC is unique in its ability to target and degrade specific RNA sequences associated with neurodegenerative diseases, combining the properties of ellipticine with RNA-targeting capabilities . This dual functionality sets it apart from other compounds in its class .
属性
分子式 |
C78H87N7O16S |
|---|---|
分子量 |
1410.6 g/mol |
IUPAC 名称 |
ethyl (5Z)-5-[[4-[2-[2-[2-[2-[[4-[bis[2-[2-[2-[(5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-yl)oxy]ethoxy]ethoxy]ethyl]amino]-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C78H87N7O16S/c1-6-98-78(90)73-76(89)68(102-77(73)82-55-10-8-7-9-11-55)45-54-12-17-67(66(86)44-54)101-43-40-97-37-36-94-33-30-91-27-24-81-69(87)18-19-70(88)85(25-28-92-31-34-95-38-41-99-56-13-15-64-60(46-56)71-50(2)62-48-79-22-20-58(62)52(4)74(71)83-64)26-29-93-32-35-96-39-42-100-57-14-16-65-61(47-57)72-51(3)63-49-80-23-21-59(63)53(5)75(72)84-65/h7-17,20-23,44-49,83-84,86,89H,6,18-19,24-43H2,1-5H3,(H,81,87)/b68-45-,82-77? |
InChI 键 |
OLUSSEHYJBHYPA-XOBPTFHMSA-N |
手性 SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N(CCOCCOCCOC3=CC4=C(C=C3)NC5=C4C(=C6C=NC=CC6=C5C)C)CCOCCOCCOC7=CC8=C(C=C7)NC9=C8C(=C2C=NC=CC2=C9C)C)O)/SC1=NC1=CC=CC=C1)O |
规范 SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N(CCOCCOCCOC3=CC4=C(C=C3)NC5=C4C(=C6C=NC=CC6=C5C)C)CCOCCOCCOC7=CC8=C(C=C7)NC9=C8C(=C2C=NC=CC2=C9C)C)O)SC1=NC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



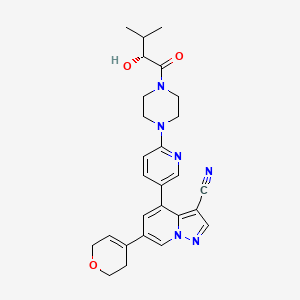
![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)
